molecular formula C15H10O3 B8315608 9-formyl-9H-fluorene-2-carboxylic acid

9-formyl-9H-fluorene-2-carboxylic acid

Cat. No.: B8315608
M. Wt: 238.24 g/mol
InChI Key: KERSBZPZIPBPHX-UHFFFAOYSA-N
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Description

9-Formyl-9H-fluorene-2-carboxylic acid is a high-purity chemical compound with the CAS Registry Number 1003045-99-5. This solid is characterized by its molecular formula, C 15 H 10 O 3 , and a molecular weight of 238.243 g/mol . To ensure its stability and longevity, it is recommended to store this compound under an inert atmosphere and at cool temperatures (4 to 8 °C) . This compound is classified as a fluorene derivative, a class of organic compounds known for forming white crystals with an aromatic odor and valued for their thermal and photochemical stability . The fluorene core structure is a versatile platform in materials science, often serving as a stable π-conjugated system that can be readily functionalized at multiple positions . The presence of both a formyl group and a carboxylic acid functional group on the fluorene scaffold makes this molecule a particularly valuable bifunctional building block. These functional groups allow for diverse chemical modifications, enabling researchers to synthesize more complex structures for advanced applications. While the specific applications of this compound are subjects of ongoing research, related fluorene derivatives are extensively investigated in the development of novel organic materials. These applications include, but are not limited to, use as organic ligands and as core components in the synthesis of advanced organic molecules with unique optical properties, such as those studied for two-photon absorption . Researchers value such compounds for their potential in creating new polymers and small molecules for use in organic electronics. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

9-formyl-9H-fluorene-2-carboxylic acid

InChI

InChI=1S/C15H10O3/c16-8-14-11-4-2-1-3-10(11)12-6-5-9(15(17)18)7-13(12)14/h1-8,14H,(H,17,18)

InChI Key

KERSBZPZIPBPHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)C(=O)O)C(C2=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

9-Oxo-9H-Fluorene-2-Carboxylic Acid (9-Fluorenone-2-Carboxylic Acid)

  • Structure : A ketone (oxo) at the 9-position and a carboxylic acid at the 2-position.
  • Molecular Formula : C₁₄H₈O₃; Molecular Weight : 224.21 g/mol .
  • Key Differences :
    • The 9-oxo group is electron-withdrawing, enhancing the acidity of the carboxylic acid compared to the formyl-substituted analog.
    • Applications: Used in crystallography and organic electronics due to its planar structure and conjugation .
  • Data Comparison :

    Property 9-Oxo-9H-Fluorene-2-Carboxylic Acid 9-Formyl-9H-Fluorene-2-Carboxylic Acid (Predicted)
    Substituent at C9 Oxo (C=O) Formyl (CHO)
    Acidity (pKa) ~2.5–3.0 (carboxylic acid) Slightly lower due to weaker electron withdrawal
    Solubility Low in polar solvents Moderate in DMSO/DMF

9-Fluorenone-2,7-Dicarboxylic Acid

  • Structure : Two carboxylic acid groups at positions 2 and 7, with a ketone at C8.
  • CAS No.: 792-26-7 .
  • Key Differences: The additional carboxylic acid group increases polarity and water solubility compared to mono-carboxylic acid derivatives. Applications: Potential use in coordination polymers or metal-organic frameworks (MOFs) due to multiple binding sites .

9-Methyl-9H-Fluorene-2-Carboxylic Acid

  • Structure : Methyl group at C9 and carboxylic acid at C2.
  • Molecular Weight : 224.084 g/mol .
  • Key Differences :
    • The methyl group is electron-donating, reducing acidity of the carboxylic acid compared to formyl or oxo derivatives.
    • Applications: Intermediate in organic synthesis for less polar, hydrophobic compounds .

9H-Fluorene-2-Carbaldehyde

  • CAS No.: 30084-90-3; Molecular Formula: C₁₄H₁₀O .
  • Key Differences :
    • The aldehyde group at C2 offers distinct reactivity (e.g., nucleophilic addition) compared to carboxylic acid derivatives.
    • Applications: Building block for fluorescent dyes or ligands in catalysis .

Structural and Functional Insights

  • Electronic Effects :
    • Formyl (CHO) and oxo (C=O) groups at C9 withdraw electrons, stabilizing negative charges on the carboxylic acid at C2. Methyl groups donate electrons, reducing acidity .
  • Synthetic Utility :
    • Formyl groups enable Schiff base formation or reductive amination, expanding applications in drug design and polymer chemistry .
    • Carboxylic acid derivatives are pivotal in peptide coupling (e.g., Fmoc-protected analogs in ) .

Preparation Methods

Sequential Functionalization: Formylation Followed by Carboxylation

A hypothetical multi-step synthesis involves sequential functionalization:

  • Step 1: Formylation at the 9-Position

    • Fluorene is formylated using NaBH₄/THF or Vilsmeier-Haack reagents (DMF/POCl₃).

  • Step 2: Carboxylation at the 2-Position

    • The formylated intermediate undergoes carboxylation via electrophilic substitution, potentially using CO₂ under high pressure with a Lewis acid catalyst (e.g., AlCl₃) .

This approach remains theoretical but aligns with known fluorene reactivity. Challenges include avoiding cross-reactivity between functional groups and ensuring regioselectivity.

Analysis of Reaction Conditions and Yields

The table below compares key parameters for the two primary methods:

Method Reagents Conditions Yield Reference
FormylationNaBH₄, THF, H₂ORoom temperatureN/A
CarboxylationDiethyl carbonate, NaH40–80°C, 2–8 hours82.7%

Key Observations :

  • Carboxylation via dialkyl carbonates offers higher reported yields but requires elevated temperatures and precise neutralization.

  • Formylation methods need yield optimization and mechanistic clarification.

Industrial-Scale Production Considerations

Scaling up 9-formyl-9H-fluorene-2-carboxylic acid synthesis presents challenges:

  • Solvent Management : Large-scale reactions require efficient solvent recovery systems, particularly for THF and toluene .

  • Safety Protocols : Handling NaH and strong acids (e.g., HCl) necessitates corrosion-resistant equipment and controlled addition rates to prevent exothermic runaway .

  • Cost Efficiency : Dialkyl carbonates are preferable to CO₂ for carboxylation due to easier handling and higher reactivity .

Q & A

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics?

  • Methodological Answer :
  • Rodent Studies : Administer via intravenous/oral routes in Sprague-Dawley rats. Collect plasma samples at intervals (0–24 hr) for LC-MS/MS analysis .
  • Tissue Distribution : Quantify compound levels in liver/kidney homogenates to assess bioaccumulation .

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